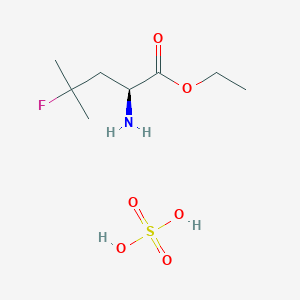

![molecular formula C8H9F3O2 B2813838 (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one CAS No. 2305185-25-3](/img/structure/B2813838.png)

(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

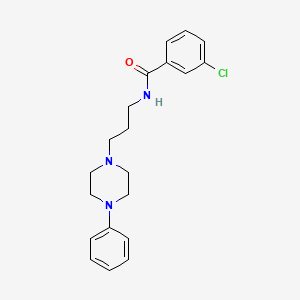

(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one, also known as HHT or TRK-820, is a synthetic compound that has been studied for its potential use as an analgesic drug. It was first synthesized in the early 1990s by researchers at the Toray Industries, Inc. in Japan. Since then, it has been the subject of numerous studies to investigate its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalytic Activity

The compound and its related structures have been explored in the context of chemical synthesis, showcasing their potential in the formation of complex molecular structures. For instance, Ayers et al. (2005) described the synthesis of a related compound through a condensation reaction, highlighting its enantiomeric purity and the formation of molecular chains via hydrogen bonds, which could have implications in the development of new synthetic methodologies (Ayers et al., 2005). Similarly, Noël et al. (2007) investigated C2-symmetric bicyclo[2.2.1]heptadiene ligands, derived from enantiomerically pure bis-triflates, for their catalytic activity in rhodium(I)-catalyzed asymmetric additions, which are critical reactions in organic synthesis (Noël et al., 2007).

Material Science and Polymer Chemistry

The structural motifs related to (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one have been utilized in material science, particularly in the synthesis of polymers. Broeders et al. (1996) demonstrated the synthesis of poly{2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene} as a stereoblock copolymer, showcasing the versatility of such structures in creating materials with unique properties (Broeders et al., 1996).

Biochemical Applications

In the realm of biochemistry, similar bicyclic structures have been explored for their inhibitory activities against enzymes. Wang and Bennet (2007) synthesized two isomeric bicyclo[4.1.0]heptane analogues as inhibitors for α-galactosidase enzymes, which are significant in understanding enzyme mechanisms and designing enzyme inhibitors (Wang & Bennet, 2007).

Organic Chemistry and Molecular Structures

Research in organic chemistry often focuses on the synthesis and characterization of novel molecular structures. The synthesis of pseudosugars by Ogawa et al. (1980), using bicyclo[2.2.1]heptane compounds, showcases the application of such frameworks in creating complex molecules with potential biochemical applications (Ogawa et al., 1980).

Propiedades

IUPAC Name |

(1R,4R,5R)-5-hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O2/c9-8(10,11)7(13)3-4-1-5(7)2-6(4)12/h4-5,13H,1-3H2/t4-,5-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXFZNFZZZHCGD-WYDQCIBASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1CC2(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(=O)[C@H]1C[C@@]2(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

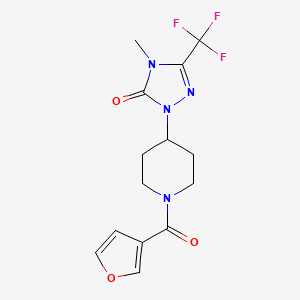

![2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2813756.png)

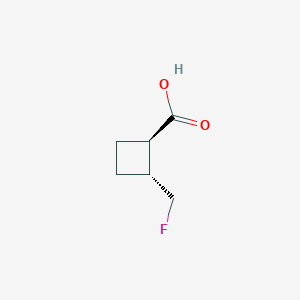

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2813758.png)

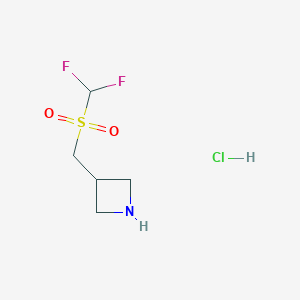

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813759.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-ethoxy-5-iodobenzoic acid](/img/structure/B2813760.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)

![(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B2813767.png)

![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)